An In-Depth Technical Guide on the Structure of 4-Oxooctanoyl-CoA
An In-Depth Technical Guide on the Structure of 4-Oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, properties, and potential biological relevance of 4-oxooctanoyl-CoA. Due to the limited direct experimental data available for this specific molecule in public databases, this guide combines established principles of organic chemistry and biochemistry with data from closely related compounds to offer a comprehensive profile.
Molecular Structure of 4-Oxooctanoyl-CoA
4-Oxooctanoyl-CoA is an acyl-coenzyme A (acyl-CoA) derivative. Its structure consists of two main components: the coenzyme A (CoA) molecule and an 8-carbon acyl chain (octanoyl) with a ketone group at the fourth carbon position.
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Coenzyme A (CoA) Moiety: This is a complex molecule derived from pantothenic acid (vitamin B5), adenosine (B11128) triphosphate (ATP), and cysteine. It comprises a β-mercaptoethylamine group, a pantothenic acid unit, and a 3'-phosphoadenosine diphosphate (B83284) group. The reactive portion of CoA is the terminal thiol (-SH) group of the β-mercatoethylamine unit, which forms a high-energy thioester bond with the acyl group.
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4-Oxooctanoyl Acyl Group: This is an eight-carbon fatty acyl chain with a carbonyl (keto) group at the C4 position. The systematic name for the acyl group is 4-oxooctanoyl. The carbon atoms are numbered starting from the carboxyl carbon that forms the thioester bond with CoA.
The complete structure is formed by a thioester linkage between the carboxyl group of 4-oxooctanoic acid and the thiol group of coenzyme A.
Below is a two-dimensional diagram of the chemical structure of 4-oxooctanoyl-CoA.
Physicochemical Properties
| Property | 4-Oxooctanoyl-CoA (Calculated) | 3-Oxooctanoyl-CoA (Experimental/Computed) |
| Molecular Formula | C₂₉H₄₈N₇O₁₈P₃S | C₂₉H₄₈N₇O₁₈P₃S |
| Molecular Weight | 907.7 g/mol | 907.7 g/mol |
| Canonical SMILES | CCCCCC(=O)CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)O | CCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)O |
| InChI Key | (Not available) | WPIVBCGRGVNDDT-CECATXLMSA-N |
| Topological Polar Surface Area | (Calculated) 406 Ų | 406 Ų |
Potential Biological Role and Metabolic Pathways
While 4-oxooctanoyl-CoA is not a commonly cited metabolic intermediate, oxo-acyl-CoAs are known to be involved in fatty acid metabolism. Specifically, β-ketoacyl-CoAs (where the keto group is at the C3 position) are key intermediates in both fatty acid synthesis and beta-oxidation.
It is plausible that 4-oxooctanoyl-CoA could be formed through the oxidation of 4-hydroxyoctanoyl-CoA. The metabolic context of such a reaction would determine its physiological relevance. Below is a diagram illustrating a hypothetical enzymatic reaction for the formation of 4-oxooctanoyl-CoA.
Experimental Protocols: Synthesis of Oxo-Acyl-CoAs
The chemical synthesis of acyl-CoAs, including those with oxo functionalities, can be challenging due to the molecule's complexity and the reactivity of the thioester bond. General methods often involve the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A. A chemoenzymatic approach can also be employed.
General Chemoenzymatic Synthesis Protocol for Acyl-CoAs:
This protocol is adapted from methods used for the synthesis of various acyl-CoAs and can be applied to the synthesis of 4-oxooctanoyl-CoA from 4-oxooctanoic acid.[1]
Materials:
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4-oxooctanoic acid
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Coenzyme A, free acid
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Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
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ATP (Adenosine 5'-triphosphate), disodium (B8443419) salt
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MgCl₂ (Magnesium chloride)
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Tris-HCl buffer (pH 7.5)
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DTT (Dithiothreitol)
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HPLC system for purification and analysis
Procedure:
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Reaction Mixture Preparation:
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In a microcentrifuge tube, prepare a reaction mixture containing:
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100 mM Tris-HCl buffer (pH 7.5)
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10 mM ATP
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10 mM MgCl₂
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2 mM DTT
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5 mM Coenzyme A
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10 mM 4-oxooctanoic acid (dissolved in a suitable solvent like DMSO if necessary)
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Acyl-CoA synthetase (concentration to be optimized, typically 1-5 µM)
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The final volume can be scaled as needed (e.g., 1 ml).
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Incubation:
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Incubate the reaction mixture at 37°C for 1-4 hours. The progress of the reaction can be monitored by HPLC.
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Reaction Quenching:
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Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidification with an acid like perchloric acid to precipitate the enzyme.
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Purification:
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Centrifuge the quenched reaction mixture to remove the precipitated protein.
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The supernatant containing the 4-oxooctanoyl-CoA can be purified using reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in a volatile buffer system (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
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Verification:
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The purified product should be verified by mass spectrometry (e.g., LC-MS/MS) to confirm the correct molecular weight.
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The following diagram illustrates the general workflow for this chemoenzymatic synthesis.
Conclusion
4-Oxooctanoyl-CoA is a structurally defined yet under-characterized acyl-CoA. While direct experimental data on its properties and biological functions are scarce, its structure can be confidently predicted. Based on the known roles of similar molecules, it is likely to be an intermediate in fatty acid metabolism. The provided synthesis protocol offers a viable method for its production, which would enable further investigation into its chemical and biological activities. Such studies would be valuable for researchers in the fields of biochemistry, metabolic diseases, and drug development.
